Razaxaban Hydrochloride
Vue d'ensemble
Description
Razaxaban hydrochloride is a direct factor Xa inhibitor that has been studied for its potential use in preventing and treating thromboembolic diseases. It was initially developed by Bristol Myers Squibb Co. and is known for its anticoagulant properties, which make it a candidate for preventing blood clots in various medical conditions .
Applications De Recherche Scientifique
Mécanisme D'action
Razaxaban hydrochloride exerts its effects by selectively inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and, consequently, the formation of blood clots. This mechanism makes it an effective anticoagulant .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of razaxaban hydrochloride involves several key steps:
Formation of Key Intermediate: The synthesis begins with the formation of a key intermediate, 4-(4-aminophenyl)-3-morpholinone, through a ring-closure reaction of 2-(2-haloethoxy)acetamides with N-(4-aminophenyl).
Series of Reactions: This intermediate undergoes a series of reactions, including epoxide ring opening, substitution, and cyclization, to form 4-{4-[1,3-oxazolidin-2-one-5-(aminomethyl)]phenyl}morpholin-3-one.
Final Substitution Reaction: The final step involves a substitution reaction with 2-chloroformyl-5-chlorothiophene to produce razaxaban.
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process avoids the use of expensive metals like palladium and minimizes pollution, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Razaxaban hydrochloride primarily undergoes substitution reactions during its synthesis. It is also involved in reactions that inhibit factor Xa activity, which is crucial for its anticoagulant properties .
Common Reagents and Conditions:
Epoxide Ring Opening: This reaction requires specific conditions to ensure the correct formation of intermediates.
Substitution Reactions: These reactions often involve halogenated compounds and require precise control of temperature and pH.
Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its potent anticoagulant activity .
Comparaison Avec Des Composés Similaires
Razaxaban hydrochloride is part of a class of direct factor Xa inhibitors, which includes other compounds such as:
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
Uniqueness: this compound is unique in its specific chemical structure and its combination of high potency and selectivity for factor Xa. It has been shown to be effective in combination with other anticoagulants, such as aspirin and clopidogrel, without significantly increasing bleeding risk .
Similar Compounds:
- Rivaroxaban: Another direct factor Xa inhibitor used for similar indications.
- Apixaban: Known for its high selectivity and oral bioavailability.
- Edoxaban: Used for the prevention of stroke and systemic embolism.
- Betrixaban: Primarily used for the prevention of venous thromboembolism .
This compound’s unique properties and its potential for combination therapy make it a valuable compound in the field of anticoagulation therapy.
Propriétés
IUPAC Name |
2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCTHHMARGRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF4N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193598 | |
Record name | Razaxaban Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405940-76-3 | |
Record name | Razaxaban Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razaxaban Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAZAXABAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.